9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
Overview
Description
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione , also known by other names such as dibenzobicyclo[2.2.2]octadiene and 1,4-endo-o-Phenylenenaphthalene, 1,2,3,4-tetrahydro- , is a bicyclic organic compound with the molecular formula C₁₆H₁₄ . It exhibits a unique fused-ring structure, which contributes to its interesting properties and potential applications .
Synthesis Analysis
The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione involves various methods, including cyclization reactions, hydrogenation, and ring-closing reactions. Researchers have explored both chemical and catalytic approaches to obtain this compound. Further studies are needed to optimize synthetic routes and improve yields .
Molecular Structure Analysis
The molecular structure of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione consists of a bicyclic framework. The central ethanoanthracene ring system is fused with two benzene rings. The arrangement of atoms and bond angles within this structure significantly influences its reactivity and stability .
Chemical Reactions Analysis
- Hydrogenation : The double bonds in the bicyclic system can be selectively reduced to form the dihydro derivative. This reduction process is essential for obtaining 9,10-dihydro-9,10-ethanoanthracene-11,12-dione .
- Functionalization : Researchers have explored various functional group modifications on the bicyclic core. These reactions can lead to derivatives with altered properties and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photochemical Applications
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione has been studied for its photochemical applications. Notably, it has been used as a precursor for fluorescent pyrene-dyes. The transformation of a non-luminous precursor of this compound into a highly-fluorescent anthracene derivative has been achieved through photochemical processes, demonstrating significant potential in fluorescence applications (Aotake et al., 2013).
Polymer Modification
This compound is also utilized in the modification of polymers. Derivatives of 9,10-dihydro-9,10-ethanoanthracene have been employed as modifying agents to improve the physical properties of polyesters like poly(ethylene terephthalate). These modifications have led to notable enhancements in properties such as the glass transition temperatures of the polymers (Klanderman & Faber, 1968).
Synthesis of Chiral Ligands
In the field of asymmetric catalysis, derivatives of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione have been synthesized for use as chiral backbones in various ligands. These ligands are integral to processes like asymmetric allylic alkylation, showcasing the compound's relevance in sophisticated chemical syntheses (Fox et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETMKDPWKAPGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330712 | |
Record name | NSC299888 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione | |
CAS RN |
22612-93-7 | |
Record name | NSC299888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC299888 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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